molecular formula C7H3BrFIO B3031172 4-Bromo-2-fluoro-5-iodobenzaldehyde CAS No. 1803588-49-9

4-Bromo-2-fluoro-5-iodobenzaldehyde

Cat. No.: B3031172
CAS No.: 1803588-49-9
M. Wt: 328.90
InChI Key: ALBGAYZRQUXZGN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the benzaldehyde family and has a molecular formula of C7H3BrFI.

Scientific Research Applications

Crystal Structure and Vibrational Spectra Studies
The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde, a compound structurally similar to 4-Bromo-2-fluoro-5-iodobenzaldehyde, have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy. These studies are crucial for understanding the compound's conformational preferences and its potential applications in materials science and molecular engineering. The research demonstrated the compound's preference for a stable O-trans conformation and provided a comprehensive analysis of its vibrational modes, aiding in the understanding of similar halogenated compounds (Tursun et al., 2015).

Synthetic Applications in Organic Chemistry
The synthesis of complex molecules like methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves intermediate steps that yield 4-bromo-2-fluorobenzaldehyde. This process highlights the compound's utility in organic synthesis, showcasing its role in the bromination and hydrolysis steps leading to highly pure final products. This application is vital for the pharmaceutical industry and the synthesis of fine chemicals (Chen Bing-he, 2008).

Development of Fluorinated Compounds
Research involving the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones to yield chalcones, which are then processed to produce various fluorinated compounds, underscores the compound's significance in creating materials with potential biological and medicinal applications. These studies contribute to the fields of medicinal chemistry and materials science by offering new pathways to synthesize fluorinated derivatives with enhanced properties (Jagadhani et al., 2015).

Advancements in Bromovinyl Aldehyde Chemistry
The review of advancements in the field of bromovinyl aldehyde chemistry, focusing on 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, highlights the compound's relevance in the synthesis of biologically and medicinally significant molecules. This area of research is crucial for developing new therapeutic agents and understanding the chemical foundations of drug design (Ghosh & Ray, 2017).

Environmental and Analytical Chemistry Applications
The use of 4-bromo-3-fluorobenzaldehyde in environmental and analytical chemistry, particularly in the context of controlling impurities in pharmaceutical manufacturing, showcases its importance in ensuring the purity and safety of drug substances. The development of analytical methods to resolve and quantify regioisomer impurities in such compounds is critical for maintaining high standards in pharmaceutical production (Shen et al., 2016).

Safety and Hazards

4-Bromo-2-fluoro-5-iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Properties

IUPAC Name

4-bromo-2-fluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBGAYZRQUXZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284024
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-49-9
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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